5-chloro-N-cyclopentyl-2-nitrobenzamide
Description
5-Chloro-N-cyclopentyl-2-nitrobenzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring, a nitro group at the ortho position, and a cyclopentylamide substituent. The molecular formula is C₁₂H₁₃ClN₂O₃, with a molecular weight of 280.70 g/mol (calculated based on cyclopentyl substitution replacing cyclopropyl in ).
Properties
Molecular Formula |
C12H13ClN2O3 |
|---|---|
Molecular Weight |
268.69g/mol |
IUPAC Name |
5-chloro-N-cyclopentyl-2-nitrobenzamide |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-5-6-11(15(17)18)10(7-8)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16) |
InChI Key |
YNSYZWBKMKMQRI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Group
5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS 1042623-41-5)
- Molecular Formula : C₁₀H₉ClN₂O₃
- Molecular Weight : 240.64 g/mol
- Key Differences : The cyclopropyl substituent reduces steric hindrance compared to cyclopentyl, likely enhancing solubility in polar solvents. However, the smaller ring may decrease lipophilicity and membrane permeability in biological systems .
5-Chloro-N,N-dimethyl-2-nitrobenzamide (CAS 480451-75-0)
- Molecular Formula : C₉H₉ClN₂O₃
- Molecular Weight : 228.63 g/mol
- Key Differences : The dimethylamide group replaces the cyclopentyl moiety, significantly reducing steric bulk. This modification may improve synthetic accessibility but reduce target selectivity due to decreased hydrophobic interactions .
Variations in Aromatic Ring Substituents
Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
- Molecular Formula : C₁₃H₉Cl₂N₂O₄
- Molecular Weight : 329.13 g/mol
- Key Differences: The addition of a second chloro substituent and a hydroxy group introduces hydrogen-bonding capacity.
N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide (CAS 853319-91-2)
- Molecular Formula : C₁₅H₁₃ClN₂O₅
- Molecular Weight : 336.72 g/mol
- This compound’s higher molecular weight may reduce bioavailability compared to the target compound .
Functional Group Replacements
5-Amino-2-chloro-N-cyclopentylbenzamide (CAS 926273-46-3)
- Molecular Formula : C₁₂H₁₅ClN₂O
- Molecular Weight : 238.71 g/mol
- Key Differences: Replacement of the nitro group with an amino group eliminates the electron-withdrawing effect, increasing the ring’s nucleophilicity. This modification could enhance binding to biological targets requiring π-π interactions .
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (CAS 1079264-82-6)
- Molecular Formula : C₁₅H₁₂ClN₃O₅
- Molecular Weight : 349.73 g/mol
- Key Differences: The dimethylamino group introduces a strong electron-donating effect, which may stabilize the nitro group’s resonance. This compound’s dual nitro groups could enhance oxidative stress in biological systems, making it a candidate for anticancer applications .
Structural and Property Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
